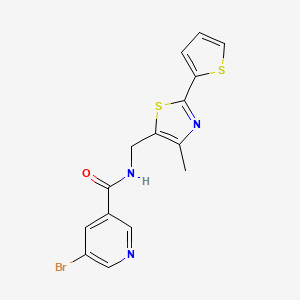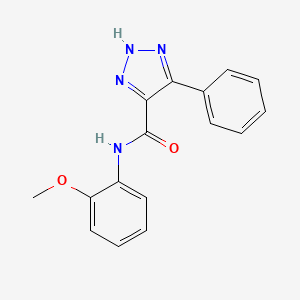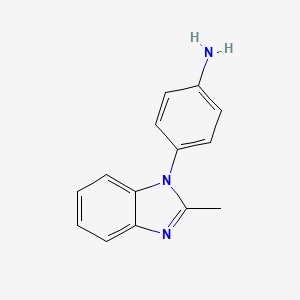![molecular formula C22H27NO5S2 B2527159 ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate CAS No. 2380195-86-6](/img/structure/B2527159.png)
ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate is a synthetic molecule that appears to be related to a class of compounds with diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with different core structures. For instance, the synthesis of a compound with a pyrazole core involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Another synthesis pathway described the preparation of an aminopropenoate derivative from dibenzoylmethane, which was then used to synthesize various fused pyranones and pyrimidinones . These methods suggest that the synthesis of the target compound would likely involve the formation of an enoate structure, followed by the introduction of the sulfonyl and amino substituents.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using various spectroscopic techniques, including IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction methods . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, have been employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to validate the molecular structure . These techniques would be applicable to analyze the molecular structure of the target compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to undergo deprotection reactions to yield free amino compounds . Additionally, the presence of certain functional groups, such as the ethoxycarbonyl group, has been shown to be critical for biological activity in some compounds . The target compound's reactivity could be inferred based on these functional groups and their known reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied in the context of their biological activities. For example, a compound designed as an anti-juvenile hormone agent was evaluated for its ability to induce specific biological effects in insect larvae . Another compound with antitumor properties was assessed for its therapeutic index, indicating its potency and selectivity . These studies suggest that the physical and chemical properties of the target compound could be analyzed in relation to its potential biological activities.
Aplicaciones Científicas De Investigación
Crystal Packing Interactions
Research by Zhang, Wu, and Zhang (2011) demonstrates the utilization of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its interactions in crystal packing, emphasizing nonhydrogen bonding interactions such as N⋯π and O⋯π types. These interactions form specific molecular arrangements, highlighting the compound's potential in designing materials with tailored properties (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).
Conversion to (2E,4E)-2,4-Alkadienoate Esters
Tanikaga et al. (1984) explored the thermal reactions of ethyl (2E)-2-phenylsulfinyl-2-alkenoates to produce ethyl (2E,4E)-2,4-alkadienoates. This study underscores the compound's versatility in synthesizing complex molecular structures, which can be crucial for developing new chemical entities and materials (R. Tanikaga, Y. Nozaki, M. Nishida, & A. Kaji, 1984).
Catalysis in Alcohol Oxidation
Hazra et al. (2015) investigated sulfonated Schiff base copper(II) complexes derived from reactions involving compounds related to ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate for their efficiency as catalysts in alcohol oxidation. This showcases the compound's role in facilitating environmentally friendly catalysis processes (S. Hazra, L. Martins, M. F. C. G. Silva, & A. Pombeiro, 2015).
Synthesis of Quinoline Derivatives
Darehkordi et al. (2018) elaborated on the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates and their subsequent cyclization to produce trifluoromethyl quinoline derivatives. This highlights the compound's utility in constructing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (A. Darehkordi, Mahdiyeh Talebizadeh, & M. Anary‐Abbasinejad, 2018).
Innovative Synthetic Routes
Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, paving the way for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This research opens new avenues in the synthesis of biologically active compounds with high efficiency and selectivity (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).
Propiedades
IUPAC Name |
ethyl (E)-2-(4-butoxyphenyl)sulfonyl-3-(4-methylsulfanylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S2/c1-4-6-15-28-18-9-13-20(14-10-18)30(25,26)21(22(24)27-5-2)16-23-17-7-11-19(29-3)12-8-17/h7-14,16,23H,4-6,15H2,1-3H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNJAZPBCRGGRC-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)SC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)SC)/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)



![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)
![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)
![2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2527088.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)



![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)

![5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2527099.png)